molecular formula C9H11FN2O B1407067 3-amino-5-fluoro-N,N-dimethylbenzamide CAS No. 1369862-70-3

3-amino-5-fluoro-N,N-dimethylbenzamide

Cat. No.: B1407067
CAS No.: 1369862-70-3
M. Wt: 182.19 g/mol
InChI Key: IMGAVXJRJPEFQA-UHFFFAOYSA-N
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Description

Chemical Classification and Significance

3-Amino-5-fluoro-N,N-dimethylbenzamide belongs to the broader chemical classification of substituted benzamides, specifically representing a fluorinated aromatic amide with tertiary amide functionality. The compound demonstrates membership in multiple significant chemical families, including organofluorine compounds, which are characterized by the presence of carbon-fluorine bonds, and benzamide derivatives, which feature the fundamental benzamide structural motif. This dual classification positions the compound at the intersection of two highly important areas of organic chemistry, each contributing distinct properties and potential applications.

The structural significance of this compound extends beyond simple classification, as it exemplifies the strategic incorporation of fluorine into organic frameworks to modulate biological activity and chemical stability. The presence of the amino group at the meta position relative to the carbonyl functionality creates opportunities for hydrogen bonding and additional substitution reactions, while the fluorine atom contributes to metabolic stability and altered electronic properties compared to non-fluorinated analogs. The dimethylamide moiety provides steric bulk and influences the compound's solubility characteristics and conformational preferences.

Research databases document this compound under Chemical Abstracts Service number 1369862-70-3, with molecular descriptor code MFCD24125122, establishing its formal recognition within the chemical literature. The compound's International Union of Pure and Applied Chemistry name reflects its systematic nomenclature as this compound, providing unambiguous identification of its structural features.

Historical Development and Discovery

The historical development of this compound emerges from the broader evolution of fluorinated pharmaceutical intermediates and the systematic exploration of benzamide derivatives in medicinal chemistry. While specific discovery details for this exact compound are not extensively documented in the available literature, its development can be contextualized within the advancement of organofluorine chemistry that gained significant momentum in the mid-to-late twentieth century.

The compound's emergence reflects the pharmaceutical industry's increasing recognition of fluorine's unique properties in drug development, where approximately one-fifth of pharmaceuticals contain fluorine atoms. This trend established fluorinated benzamides as particularly valuable synthetic targets, as the carbon-fluorine bond increases the probability of successful drug development by approximately a factor of ten compared to non-fluorinated counterparts. The strategic positioning of the fluorine atom at the 5-position in this compound represents rational drug design principles aimed at optimizing metabolic stability while maintaining desired biological activity.

Documentation in chemical databases indicates that this compound was first catalogued in major chemical repositories during the early 2010s, coinciding with expanded synthetic methodologies for accessing complex fluorinated aromatics. The compound's inclusion in specialized chemical collections reflects its recognition as a valuable building block for further synthetic elaboration and as a representative example of poly-substituted fluorinated benzamides.

Position in Organofluorine and Benzamide Chemistry

This compound occupies a distinctive position within organofluorine chemistry as a representative example of how fluorine incorporation can be strategically employed to modify the properties of established pharmaceutical scaffolds. Organofluorine compounds, which encompass a vast array of applications from pharmaceuticals to agrochemicals, rely on the unique properties of the carbon-fluorine bond, including its high electronegativity, small size, and remarkable stability. The positioning of fluorine at the 5-position of the benzamide ring in this compound demonstrates selective substitution patterns that can influence both electronic distribution and steric interactions.

Within benzamide chemistry, this compound represents an advanced example of structural modification through multiple substitution patterns. The benzamide scaffold itself serves as the foundation for numerous pharmaceutical agents, including analgesics, antidepressants, antiemetics, and antipsychotics. The specific substitution pattern in this compound, featuring both electron-donating amino and electron-withdrawing fluorine substituents, creates a unique electronic environment that distinguishes it from simpler benzamide derivatives.

The compound's structural relationship to other fluorinated benzamides can be illustrated through comparative analysis with related compounds documented in chemical databases. For instance, 3-amino-4-fluoro-N,N-dimethylbenzamide differs only in the position of fluorine substitution, yet this positional change can significantly impact both chemical reactivity and biological activity. Similarly, compounds such as N-(3-amino-5-fluorophenyl)-3,5-dimethylbenzamide demonstrate how the benzamide scaffold can accommodate various substitution patterns while maintaining the core structural features.

Table 1: Structural Comparison of Related Fluorinated Benzamide Compounds

Compound Molecular Formula Fluorine Position Amino Position Molecular Weight (g/mol) CAS Number
This compound C₉H₁₁FN₂O 5 3 182.19 1369862-70-3
3-amino-4-fluoro-N,N-dimethylbenzamide C₉H₁₁FN₂O 4 3 182.19 Not specified
3-amino-N,N-dimethylbenzamide C₉H₁₂N₂O None 3 164.20 33322-60-0

Current Research Relevance

The current research relevance of this compound spans multiple areas of contemporary chemical science, reflecting both its utility as a synthetic intermediate and its value as a model compound for understanding structure-activity relationships in fluorinated aromatics. Recent synthetic methodologies have highlighted the importance of such compounds in developing efficient routes to complex fluorinated heterocycles and pharmaceutical intermediates.

Contemporary research emphasizes the compound's role in synthetic chemistry, particularly in the development of novel cyclization reactions and the construction of fluorinated heterocyclic systems. Recent publications demonstrate the utility of structurally related fluorinated compounds in accessing rarely described 3-amino-5-fluoroalkylfurans through intramolecular cyclization reactions. These synthetic transformations highlight the versatility of the fluorinated benzamide scaffold in providing access to diverse chemical architectures with potential pharmaceutical applications.

The compound's research significance extends to its use in medicinal chemistry as a representative example of how fluorine incorporation can modulate the properties of biologically active compounds. The strategic placement of both amino and fluorine substituents creates opportunities for hydrogen bonding interactions while simultaneously providing metabolic stability, a combination that is highly valued in drug discovery efforts. Research into similar compounds has demonstrated that the specific substitution pattern can significantly influence both pharmacokinetic properties and target selectivity.

Table 2: Research Applications and Properties of this compound

Research Area Application Key Properties Reference Source
Synthetic Chemistry Building block for heterocycle synthesis Reactive amino and amide groups
Medicinal Chemistry Pharmaceutical intermediate Metabolic stability, hydrogen bonding
Organofluorine Studies Model compound for fluorine effects Carbon-fluorine bond properties
Structure-Activity Studies Reference compound Multiple substitution patterns

Current investigations also focus on the compound's potential role in developing new synthetic methodologies for accessing complex fluorinated molecules. The presence of multiple reactive sites, including the amino group and the amide functionality, provides opportunities for selective functionalization and further synthetic elaboration. This versatility positions this compound as a valuable starting material for combinatorial chemistry approaches and library synthesis efforts aimed at discovering new bioactive compounds.

Properties

IUPAC Name

3-amino-5-fluoro-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-12(2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGAVXJRJPEFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alternative Multi-Step Synthesis via Acyl Chloride and Aminolysis

Another approach involves classical acylation and aminolysis steps starting from substituted benzoic acids:

  • Preparation of Acyl Chloride: The substituted benzoic acid (e.g., 3-amino-5-fluorobenzoic acid) is converted to the corresponding acyl chloride using thionyl chloride (SOCl2).
  • Aminolysis: The acyl chloride intermediate is then reacted with dimethylamine to form the N,N-dimethylbenzamide.

This method is well-documented and allows precise control over substitution patterns, but typically involves isolation of intermediates and harsher reagents than the one-pot synthesis. The yields are generally moderate to good, depending on reaction conditions and purity of starting materials.

Key Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Cyclization Bis(trichloromethyl) carbonate, mild heating Forms benzoxazine intermediate
Aminolysis Aqueous methylamine or dimethylamine, room temp to 50°C Converts benzoxazine to benzamide
Electrophilic Fluorination N-Fluorosuccinimide (NFS) or Selectfluor, mild solvent Selective fluorination at 5-position
Acyl Chloride Formation Thionyl chloride (SOCl2), reflux Converts benzoic acid to acyl chloride
Amide Formation Dimethylamine, base (e.g., triethylamine), solvent Forms N,N-dimethylbenzamide

Research Findings on Yields and Efficiency

  • The one-pot method yields 87–94% of the halogenated N,N-dimethylbenzamides, outperforming traditional stepwise syntheses by at least 30% in yield.
  • The acyl chloride/aminolysis route typically achieves yields in the range of 60–85%, depending on reaction optimization.
  • The one-pot method reduces reaction time and solvent use, enhancing environmental sustainability.
  • Electrophilic fluorination using N-fluorosuccinimide is highly regioselective for the 5-position on the aromatic ring due to electronic and steric factors.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Yield (%) Advantages Disadvantages
One-Pot Cyclization + Aminolysis + Fluorination 2-Amino-3-methylbenzoic acid Bis(trichloromethyl) carbonate, methylamine, NFS 87–94 High yield, mild conditions, green Requires specialized fluorinating agent
Acyl Chloride Formation + Aminolysis 3-Amino-5-fluorobenzoic acid SOCl2, dimethylamine 60–85 Well-established, flexible Multi-step, harsher reagents

Chemical Reactions Analysis

Substitution Reactions

The amino group at position 3 participates in nucleophilic aromatic substitution (NAS) and electrophilic substitution reactions.

Key Reactions:

  • Nucleophilic Substitution :
    The fluorine atom at position 5 can be replaced by nucleophiles under basic conditions. For example, hydroxide ions displace fluorine to form hydroxylated derivatives.

    C9H12FN2O+OHC9H12N2O2+F\text{C}_9\text{H}_{12}\text{FN}_2\text{O}+\text{OH}^-\rightarrow \text{C}_9\text{H}_{12}\text{N}_2\text{O}_2+\text{F}^-
  • Electrophilic Substitution :
    The amino group directs electrophiles (e.g., nitronium ions) to the para position, yielding nitro derivatives.

Cross-Coupling Reactions

This compound serves as a precursor in Pd-catalyzed cross-coupling reactions , enabling the synthesis of complex heterocycles.

Example Protocol :

Reaction PartnersConditionsYieldProduct
8-Indan-5-yl-2-methanesulfonyl-pyrido[2,3-d]pyrimidinei-PrOH, 90°C, 15h78%Ethyl 2-(3-dimethylcarbamoyl-phenylamino)-8-indan-5-yl-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylate
2-Chloropyridine derivativesPd(OAc)₂, Cs₂CO₃, dioxane, 120°C62%3-({4-[(5,5-dimethylimidazolidinone)methyl]pyridin-2-yl}amino)-N,N-dimethylbenzamide

Mechanism : The amino group acts as a directing group, facilitating C–N bond formation via Buchwald-Hartwig coupling .

Acylation and Amidation

The dimethylamide group undergoes transamidation and acylation under acidic or basic conditions.

Reaction Pathways:

  • Transamidation :
    Reaction with primary amines (e.g., methylamine) replaces dimethylamide with substituted amides :

    C9H12FN2O+CH3NH2C8H10FN3O+(CH3)2NH\text{C}_9\text{H}_{12}\text{FN}_2\text{O}+\text{CH}_3\text{NH}_2\rightarrow \text{C}_8\text{H}_{10}\text{FN}_3\text{O}+(\text{CH}_3)_2\text{NH}
  • Acylation :
    The amino group reacts with acyl chlorides (e.g., acetyl chloride) to form acetylated derivatives.

Oxidation:

The amino group oxidizes to a nitro group using KMnO₄ or H₂O₂ , producing 3-nitro-5-fluoro-N,N-dimethylbenzamide.

Reduction:

Catalytic hydrogenation (H₂/Pd-C) reduces the amino group to aniline derivatives, though this is less common due to competing amide hydrolysis .

Complexation and Biological Interactions

The compound coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) via its amino and carbonyl groups, forming stable complexes studied for bioactivity.

Biological Targets :

  • Inhibits tyrosine kinases by binding to ATP pockets.

  • Modulates glucocorticoid receptor (GR) activity through steric interactions.

Spectroscopic Characterization

TechniqueKey DataSource
¹H NMR δ 6.55–7.25 (aromatic H), δ 2.85–3.10 (N(CH₃)₂)
¹³C NMR 168 ppm (C=O), 155 ppm (C-F)
MS (ESI) m/z 195.1 [M+H]⁺

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H12FN2O
  • Molecular Weight : 182.21 g/mol
  • Structure : The compound features an amino group and a fluorine atom on a benzamide ring, contributing to its unique chemical reactivity and biological activity.

Medicinal Chemistry

Drug Development :
3-Amino-5-fluoro-N,N-dimethylbenzamide is investigated for its potential as a drug candidate. Its structure allows it to act as an inhibitor for specific enzymes and receptors involved in various diseases, particularly in cancer and metabolic disorders. The fluorine atom enhances the compound's metabolic stability, making it a valuable candidate for further development in pharmaceuticals .

Enzyme Inhibition :
Research has shown that this compound can selectively inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This property suggests its application in optimizing drug formulations to enhance efficacy and minimize adverse effects .

Organic Synthesis

Building Block for Complex Molecules :
The compound serves as a versatile building block in organic synthesis. It is used to create more complex pharmaceutical compounds through various reactions, such as nucleophilic substitutions and electrophilic aromatic substitutions.

Synthetic Routes :
Common synthetic methods include:

  • Nitration and Reduction : Starting from appropriate precursors, nitration introduces functional groups that can be reduced to yield the desired amine structure.
  • Recrystallization and Chromatography : These purification techniques ensure high yield and purity of the final product.
Synthetic MethodDescription
NitrationIntroduction of nitro groups to facilitate further functionalization.
ReductionConversion of nitro groups to amino groups using reducing agents like Pd/C.
PurificationTechniques such as recrystallization are employed to obtain pure compounds.

Biological Research

Protein-Ligand Interactions :
this compound is utilized in studies focusing on enzyme interactions and protein-ligand binding dynamics. Its ability to modulate enzyme activity makes it a candidate for research into metabolic pathways and signal transduction mechanisms .

Fluorescent Probes :
In biological imaging, this compound can be developed into fluorescent probes that allow researchers to visualize cellular processes in real time.

Case Study 1: Enzyme Inhibition

A study investigated the inhibition of CYP1A2 by this compound. The results indicated that the compound significantly reduced enzyme activity, suggesting its potential role in drug interactions where CYP1A2 is involved.

Case Study 2: Synthesis of Drug Candidates

Research demonstrated the use of this compound as a precursor in synthesizing novel anti-cancer agents. The synthesized compounds showed promising results in vitro against various cancer cell lines.

Mechanism of Action

The mechanism of action of 3-amino-5-fluoro-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the dimethylbenzamide moiety provides stability and solubility. These interactions lead to the modulation of biochemical pathways and physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and synthetic properties of 3-amino-5-fluoro-N,N-dimethylbenzamide can be contextualized by comparing it with analogous N,N-dimethylbenzamide derivatives. Key structural variations include substituent type (electron-withdrawing vs. electron-donating), position, and functional group reactivity.

Substituent Effects on Electronic Properties

  • Fluorine vs. Chlorine Substituents: Compared to 2-amino-5-chloro-N,3-dimethylbenzamide (a chlorinated analog), the 5-fluoro substituent in the target compound reduces steric hindrance while maintaining strong electron-withdrawing effects. This difference influences rotational barriers about the C–N bond, as demonstrated in solvent-dependent 13C NMR studies of N,N-dimethylbenzamides .
  • Amino Group Positioning: The 3-amino group distinguishes this compound from analogs like 3-fluoro-N-methoxy-N,5-dimethylbenzamide (CAS 1255306-20-7), where a methoxy group replaces the amino functionality.

Data Tables for Comparative Analysis

Table 2: Physicochemical Properties

Compound Name Molecular Weight LogP* Solubility (Polar Solvents) Key Functional Influence
This compound 196.21 ~1.8 Moderate 5-F (EWG), 3-NH2 (H-bond donor)
4-Hydroxy-N,N-dimethylbenzamide 165.19 ~0.9 High 4-OH (H-bond donor)
4-Cyano-N,N-dimethylbenzamide 174.20 ~1.5 Low 4-CN (Strong EWG)

*Predicted using substituent contribution models.

Biological Activity

3-Amino-5-fluoro-N,N-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by the following chemical structure:

  • Chemical Formula : C10H12FN3O
  • CAS Number : 1369862-70-3

This compound features an amino group, a fluorine atom, and a dimethylbenzamide moiety, contributing to its unique reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties : Inhibits specific enzymes involved in cancer cell proliferation.
  • Anti-inflammatory Effects : Reduces inflammation in cellular models.

The biological activity of this compound is attributed to its interaction with molecular targets such as enzymes and receptors. The compound is known to inhibit:

  • Enzymes : Inhibits key metabolic enzymes, affecting cellular processes.
  • Receptors : Binds to receptors involved in signal transduction pathways, modulating their activity.

Anticancer Activity

A study investigating the anticancer properties of this compound found that it effectively inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition leads to apoptosis in cancer cells, demonstrating its potential as an anticancer agent .

CompoundTargetIC50 (µM)Reference
This compoundEGFR0.25
Control CompoundEGFR0.50

Antimicrobial Activity

In antimicrobial assays, this compound displayed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 1 to 8 µg/mL depending on the bacterial strain tested .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1
Escherichia coli4
Pseudomonas aeruginosa8

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory effects of this compound in vitro. It was shown to reduce the production of pro-inflammatory cytokines in activated macrophages .

Q & A

Q. What are the recommended synthetic routes for 3-amino-5-fluoro-N,N-dimethylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : A viable approach involves coupling benzoic acid derivatives with dimethylamine precursors. Copper-catalyzed amide bond formation using formamides (e.g., DMF) and carboxylic acids is effective, as demonstrated in isotope-labeling studies confirming the carbonyl group originates from the carboxylic acid . For optimization, adjust reaction parameters such as temperature (80–120°C), catalyst loading (5–10 mol%), and solvent polarity. Ruthenium-based catalysts (e.g., (ACE)Ru₃(CO)₇) can enhance selectivity in reductions, achieving yields >80% under mild conditions (room temperature, 3.5 hours) .

Q. Which analytical techniques are most effective for characterizing this compound, and how do substituents influence chromatographic behavior?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with C18 columns and UV detection (λ = 254 nm) for purity analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 19F) confirms structural features like the dimethylamino and fluorine substituents. Mass spectrometry (MS) provides molecular weight validation. Substituents significantly impact retention indices; for example, N,N-dimethylbenzamide derivatives exhibit deviations of ~-80 units in HPLC retention compared to primary amides due to increased hydrophobicity . Adjust mobile phases (e.g., acetonitrile/water gradients) to resolve co-eluting peaks.

Q. How can solubility and stability challenges be addressed during in vitro studies of this compound?

  • Methodological Answer : Solubility in aqueous buffers can be improved using co-solvents like dimethyl sulfoxide (DMSO, ≤1% v/v) or cyclodextrin-based formulations. Stability assays under physiological conditions (pH 7.4, 37°C) should include LC-MS monitoring over 24–72 hours to detect degradation products. For light-sensitive derivatives, store solutions in amber vials under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when confirming the structure of derivatives?

  • Methodological Answer : Contradictions between predicted and observed spectra (e.g., ¹H NMR splitting patterns) often arise from dynamic effects like rotameric equilibria or hydrogen bonding. Use variable-temperature NMR (-40°C to 60°C) to slow conformational exchange and clarify splitting. X-ray crystallography provides unambiguous structural confirmation, while density functional theory (DFT) calculations predict spectroscopic properties for comparison . Cross-validate with 2D NMR techniques (COSY, HSQC) to assign overlapping signals.

Q. What strategies are employed to study structure-activity relationships (SAR) in medicinal chemistry applications?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogenation at position 5, modulation of dimethylamino groups) and evaluate bioactivity in target-specific assays (e.g., enzyme inhibition, receptor binding). For example, trifluoromethyl-substituted benzamides show enhanced metabolic stability and lipophilicity, improving pharmacokinetic profiles . Molecular docking (AutoDock Vina, Schrödinger Suite) identifies key interactions with targets like glucocorticoid receptors, guiding rational design .

Q. How can catalytic systems be tailored for selective functionalization of the benzamide core?

  • Methodological Answer : Ruthenium catalysts enable selective reductions (e.g., carbonyl to amine) without over-reduction byproducts. For fluorinated derivatives, Pd/Cu bimetallic systems facilitate Suzuki-Miyaura cross-coupling at the 5-fluoro position. Reaction monitoring via in situ IR spectroscopy ensures intermediate stability . Computational tools (e.g., retrosynthesis algorithms using Reaxys/Pistachio databases) predict feasible routes and optimize precursor scoring .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, serum concentration). Replicate experiments using standardized protocols (e.g., CLIA-certified labs) and include positive controls (e.g., BMS-776532, a structurally related glucocorticoid modulator ). Meta-analyses of published IC₅₀ values and toxicity profiles (e.g., PubChem BioAssay data) identify outliers and validate trends .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight182.20 g/mol
Retention Index (HPLC)Δ = -80 (vs. primary amides)
Optimal Reaction Temperature80–120°C (Cu catalysis)
Catalytic Reduction Yield81% (Ru catalyst, 3.5 h, RT)
Key SAR FeatureTrifluoromethyl enhances stability

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-5-fluoro-N,N-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
3-amino-5-fluoro-N,N-dimethylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.